4-(4-methoxybenzyl)morpholine
Description
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-12-4-2-11(3-5-12)10-13-6-8-15-9-7-13/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGALYCHDSDDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354803 | |
| Record name | 4-(4-methoxybenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17494-29-0 | |
| Record name | 4-[(4-Methoxyphenyl)methyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17494-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-methoxybenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 4 Methoxybenzyl Morpholine
Established Synthetic Routes to N-Benzylmorpholines
The N-alkylation of morpholine (B109124) represents a fundamental and widely practiced method for the synthesis of N-benzylmorpholine derivatives. researchgate.net This classical approach typically involves the reaction of morpholine with a benzyl (B1604629) halide, such as benzyl chloride or bromide, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases employed include potassium carbonate and triethylamine, and the reactions are typically conducted in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF).
Another established route is the reductive amination of benzaldehyde (B42025) derivatives with morpholine. This two-step, one-pot procedure involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding N-benzylmorpholine. A variety of reducing agents can be utilized, including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. google.com The choice of reducing agent often depends on the substrate's functional group tolerance and the desired reaction conditions. For instance, a patent for the preparation of 4-morpholino piperidines describes a process where 1-benzyl-4-piperidone and morpholine are reacted to produce 4-(1-benzyl piperidine-4-base) morpholine dihydrochloride. google.com
Targeted Synthesis of 4-(4-methoxybenzyl)morpholine: Reaction Conditions and Yield Optimization
The specific synthesis of this compound is most directly achieved through the N-alkylation of morpholine with 4-methoxybenzyl chloride. Optimization of this reaction focuses on maximizing the yield and purity while minimizing reaction times and the use of harsh reagents. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time.
For example, a study on the synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine involved the initial synthesis of 4-(4-nitrophenyl)morpholine, which could be a precursor for derivatives with a methoxybenzyl group. nih.gov Furthermore, research into influenza A virus replication inhibitors has explored N-benzylmorpholine analogs, indicating the importance of optimizing the synthesis of such compounds. acs.org
A typical laboratory-scale synthesis might involve stirring morpholine and 4-methoxybenzyl chloride in acetonitrile with potassium carbonate as the base at room temperature or with gentle heating. The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the work-up usually involves filtering off the inorganic salts, removing the solvent under reduced pressure, and purifying the crude product by distillation or column chromatography to obtain pure this compound.
| Reactants | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Morpholine, 4-methoxybenzyl chloride | Acetonitrile | K₂CO₃ | Reflux | High | General Method |
| Morpholine, p-anisaldehyde, NaBH₄ | Methanol | - | Room Temp | Good | ugm.ac.id |
Novel Approaches in the Preparation of this compound
Recent advancements in organic synthesis have led to more efficient and environmentally friendly methods for N-alkylation reactions, which are applicable to the synthesis of this compound.
Catalytic Strategies in N-Alkylation and Related Reactions
Catalytic methods are at the forefront of modern synthetic chemistry. For N-alkylation, transition metal catalysts, such as those based on palladium, copper, and nickel, have shown remarkable efficiency. researchgate.netresearchgate.net These catalysts can facilitate the coupling of morpholine with 4-methoxybenzyl alcohol or its derivatives under milder conditions and often with higher selectivity. For instance, a CuO–NiO/γ–Al₂O₃ catalyst has been investigated for the N-alkylation of morpholine with various alcohols. researchgate.net The "borrowing hydrogen" methodology, often catalyzed by transition metals, allows for the use of alcohols as alkylating agents, with water being the only byproduct, which is a significant green advantage. researchgate.net
Metal-free catalysis is also an emerging area. For example, triarylboranes have been shown to catalyze the N-alkylation of amines with aryl esters. rsc.org Furthermore, direct catalytic N-alkylation of amines with carboxylic acids using silanes as a hydride source presents a straightforward and mild alternative to traditional reductive amination. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. researchgate.net For the synthesis of this compound, this translates to the use of non-toxic solvents (or solvent-free conditions), renewable starting materials, and energy-efficient processes.
A notable green approach involves the solvent-free reduction of p-anisaldehyde with sodium borohydride to produce 4-methoxybenzyl alcohol, which is then converted to 4-methoxybenzyl bromide, also under solvent-free conditions. ugm.ac.idugm.ac.id This bromide can then be reacted with morpholine. Another innovative and green method is the use of ethylene (B1197577) sulfate (B86663) for the selective monoalkylation of amines, which can be adapted for morpholine synthesis. chemrxiv.org This method is high-yielding, redox-neutral, and uses inexpensive reagents. chemrxiv.org The use of microreactors for continuous flow synthesis is another green technology that can be applied, offering better control over reaction parameters and facilitating scale-up. researchgate.net
Stereochemical Considerations in the Synthesis of Related Morpholine Derivatives
While this compound itself is achiral, the synthesis of substituted morpholine derivatives often involves the creation of one or more stereocenters. The stereochemistry of the morpholine ring, which typically adopts a chair conformation, is crucial as it can significantly impact the biological activity of the molecule. cdnsciencepub.com
The synthesis of chiral morpholine derivatives can be achieved through various stereoselective methods. nih.gov This includes the use of chiral starting materials, such as enantiomerically pure amino alcohols, or the application of asymmetric catalysis. nih.govorganic-chemistry.org For example, polymer-supported synthesis has been employed for the stereoselective preparation of morpholine-3-carboxylic acid derivatives. nih.gov Studies on the quaternization of substituted morpholines have shown a preferred axial attack of the alkylating agent. cdnsciencepub.com These principles are important when designing syntheses for chiral analogs of this compound.
Scale-Up and Process Chemistry Research for this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process chemistry principles. The goal is to develop a safe, efficient, cost-effective, and scalable process. acs.org This involves optimizing reaction conditions to maximize throughput and minimize waste, as well as developing robust purification methods that avoid chromatography if possible. acs.org
For large-scale production, factors such as heat transfer, mixing, and reaction kinetics become critical. Continuous flow chemistry in microreactors or millidevices offers significant advantages for scale-up, providing better control over these parameters and improving safety. researchgate.net A patent for the preparation of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for a pharmaceutical, highlights the industrial considerations for synthesizing morpholine derivatives, including catalyst selection and hydrogenation conditions. google.com The development of a scalable synthesis is crucial for compounds that are intermediates in the production of active pharmaceutical ingredients. acs.org
Reactivity of the Morpholine Nitrogen Center
The nitrogen atom within the morpholine ring is a key site of reactivity, functioning as both a nucleophile and a base. Its chemical properties are influenced by the presence of the ether oxygen atom within the six-membered ring.
Nucleophilic Reactivity in Derivatization
The lone pair of electrons on the morpholine nitrogen atom allows it to act as a nucleophile, participating in a variety of derivatization reactions. Morpholine itself undergoes most chemical reactions typical for secondary amines. wikipedia.orgatamankimya.com However, the ether oxygen atom withdraws electron density from the nitrogen, which makes it less nucleophilic and less basic than structurally similar secondary amines like piperidine (B6355638). wikipedia.orgatamankimya.com
Despite this reduced nucleophilicity, the nitrogen center readily engages in reactions such as N-alkylation and N-acylation. A significant derivatization is quaternization, where the nitrogen atom reacts with an alkyl halide to form a quaternary ammonium (B1175870) salt. nih.gov This transformation introduces a permanent positive charge and can significantly alter the molecule's physical and biological properties. nih.gov For instance, the quaternization of N-aryl chitosan derivatives has been shown to enhance antibacterial activity. nih.gov
| Reaction Type | Reagent Example | Product Type | Significance |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Modifies solubility, introduces charge |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-acylmorpholine | Forms a neutral amide derivative |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-substituted morpholine | Forms new C-N bonds |
Basicity and Protonation Equilibria
As an amine, the nitrogen atom of the morpholine ring exhibits basic properties, readily accepting a proton to form a morpholinium cation. The basicity of morpholine is quantified by the pKa of its conjugate acid, which is approximately 8.5. The presence of the electron-withdrawing 4-methoxybenzyl group is expected to have a modest influence on this value. The ether oxygen in the morpholine ring makes it less basic than piperidine. wikipedia.orgatamankimya.com Modulating the pKa of a basic amine can be beneficial in various applications, for instance, by reducing hERG activity and clearance in drug candidates. cambridgemedchemconsulting.com The basicity of the morpholine nitrogen can be influenced by substituents on the benzyl ring and can be a key factor in its biological activity and chemical reactivity.
Reactions Involving the 4-Methoxybenzyl Moiety
The 4-methoxybenzyl portion of the molecule offers several avenues for functionalization, including reactions on the aromatic ring, transformation of the methoxy (B1213986) group, and reactions at the benzylic position.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of the 4-methoxybenzyl group is activated towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgwikipedia.org The methoxy group (-OCH₃) is a strong electron-donating group, which increases the electron density of the aromatic ring, making it more nucleophilic than benzene (B151609). wikipedia.org This activating effect directs incoming electrophiles primarily to the ortho and para positions relative to the methoxy group. wikipedia.org Since the para position is already substituted by the benzylmorpholine moiety, electrophilic substitution is expected to occur at the ortho positions (positions 3 and 5).
Common electrophilic aromatic substitution reactions applicable to the anisole-like ring in this compound include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring. youtube.com
Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst leads to the introduction of a halogen atom. wikipedia.orgyoutube.com
Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (like AlCl₃) attaches an acyl group (-COR) to the ring, forming a ketone. youtube.comstackexchange.com
Friedel-Crafts Alkylation: Reaction with an alkyl halide and a Lewis acid catalyst adds an alkyl group to the ring. youtube.com
| Reaction | Reagents | Typical Product |
| Nitration | HNO₃, H₂SO₄ | 4-(3-Nitro-4-methoxybenzyl)morpholine |
| Bromination | Br₂, FeBr₃ | 4-(3-Bromo-4-methoxybenzyl)morpholine |
| Acylation | CH₃COCl, AlCl₃ | 4-(3-Acetyl-4-methoxybenzyl)morpholine |
Functional Group Transformations of the Methoxy Group
The methoxy group itself can be chemically modified, with the most common transformation being ether cleavage to yield a phenol. The p-methoxybenzyl (PMB) ether group is a well-known protecting group in organic synthesis due to its relative stability and the specific conditions under which it can be removed. nih.govresearchgate.net
Cleavage of the methyl ether can be achieved using strong acids such as hydroiodic acid (HI) or boron trichloride (BCl₃). wikipedia.org Additionally, oxidative cleavage is a common method for deprotecting PMB ethers. nih.govresearchgate.net Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (B79036) (CAN) can selectively cleave the p-methoxybenzyl ether, often in the presence of other acid-sensitive groups. nih.govresearchgate.net
Benzylic Position Reactivity
The methylene (B1212753) (-CH₂-) group connecting the phenyl ring to the morpholine nitrogen is known as the benzylic position. This position is particularly reactive due to the ability of the adjacent aromatic ring to stabilize intermediates, such as radicals, carbocations, or carbanions, through resonance. chemistrysteps.comlibretexts.org
Key reactions at the benzylic position include:
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon. chemistrysteps.com Depending on the reaction conditions, this could potentially lead to the formation of a ketone (benzophenone derivative) or cleavage of the C-N bond. For an alkylbenzene to be oxidized, it must have at least one benzylic hydrogen. chemistrysteps.com
Radical Halogenation: In the presence of light or a radical initiator, reagents like N-bromosuccinimide (NBS) can selectively introduce a bromine atom at the benzylic position. chemistrysteps.comlibretexts.org This benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions. khanacademy.org
Advanced Spectroscopic and Structural Elucidation of 4 4 Methoxybenzyl Morpholine
Conformational Analysis of the Morpholine (B109124) Ring and Benzyl (B1604629) Substituent
The conformational landscape of 4-(4-methoxybenzyl)morpholine is primarily dictated by the puckering of the morpholine ring and the orientation of the benzyl substituent.
The morpholine ring, a six-membered saturated heterocycle, is known to adopt a stable chair conformation , similar to cyclohexane. This conformation minimizes torsional strain and steric interactions. In N-substituted morpholines, the chair form is overwhelmingly preferred at room temperature. rsc.orgresearchgate.net The nitrogen atom in the ring undergoes rapid pyramidal inversion, and the ring itself undergoes a rapid chair-to-chair interconversion.
The large 4-methoxybenzyl group attached to the nitrogen atom can theoretically occupy either an axial or an equatorial position. However, due to significant steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogens on C3 and C5 of the morpholine ring, the equatorial orientation is strongly favored . This places the bulky substituent in a less sterically crowded environment, resulting in a more stable conformer.
Rotational freedom exists around the single bonds connecting the substituent to the ring: the N-CH₂ bond and the C(benzyl)-C(aromatic) bond. Rotation around the N-CH₂ bond is generally fast at room temperature. The orientation of the planar phenyl ring relative to the morpholine moiety is determined by a balance of steric and electronic factors, though it is expected to be freely rotating in solution.
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
NMR spectroscopy is a powerful tool for elucidating the precise structure and connectivity of this compound in solution.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of each nucleus. Based on the structure, a set of predictable signals can be assigned.
¹H NMR: The spectrum would show distinct signals for the aromatic protons of the 4-methoxyphenyl (B3050149) group, appearing as two doublets (an AA'BB' system) in the aromatic region (~6.8-7.3 ppm). The methoxy (B1213986) group (-OCH₃) protons would give a sharp singlet around 3.8 ppm. The benzylic methylene (B1212753) protons (-CH₂-) would appear as a singlet around 3.5 ppm. The eight protons of the morpholine ring would appear as two distinct multiplets in the aliphatic region. The four protons on the carbons adjacent to the nitrogen (C2/C6) would be expected around 2.4-2.6 ppm, while the four protons on the carbons adjacent to the oxygen (C3/C5) would be shifted downfield to around 3.6-3.8 ppm due to the oxygen's electron-withdrawing effect. chemicalbook.com
¹³C NMR: The carbon spectrum would show signals for the six unique aromatic carbons, the methoxy carbon (~55 ppm), the benzylic carbon (~63 ppm), and two signals for the morpholine ring carbons (~54 ppm for C2/C6 and ~67 ppm for C3/C5). chemicalbook.com
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic C-H (ortho to OCH₃) | ~6.88 (d) | ~114.0 |
| Aromatic C-H (meta to OCH₃) | ~7.25 (d) | ~130.0 |
| Aromatic C (ipso, attached to CH₂) | - | ~130.0 |
| Aromatic C (ipso, attached to OCH₃) | - | ~159.0 |
| -OCH₃ | ~3.80 (s) | ~55.2 |
| Benzyl -CH₂- | ~3.49 (s) | ~62.8 |
| Morpholine -CH₂-N (C2/C6) | ~2.45 (t) | ~53.7 |
| Morpholine -CH₂-O (C3/C5) | ~3.71 (t) | ~67.0 |
Advanced two-dimensional (2D) NMR experiments are essential to confirm these assignments and establish connectivity. nih.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations. Key correlations would be observed between the adjacent aromatic protons and, importantly, between the two sets of methylene protons within the morpholine ring (-CH₂-N-CH₂-), confirming their neighborhood.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, allowing for unambiguous assignment of the ¹³C signals based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the benzylic protons to the aromatic carbons (C-ipso and C-ortho) and to the C2/C6 carbons of the morpholine ring, definitively linking the substituent to the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other. A key expected observation would be a cross-peak between the benzylic protons and the axial protons on C2 and C6 of the morpholine ring, which would provide definitive evidence for the preferred equatorial conformation of the benzyl substituent.
Dynamic NMR (DNMR) studies involve recording spectra at variable temperatures to investigate dynamic molecular processes. For this compound, the primary process of interest is the chair-to-chair ring inversion of the morpholine ring.
In many N-substituted morpholines and piperazines, the energy barrier for ring inversion is relatively low. nih.govnih.gov At room temperature, this inversion is typically very fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. Upon cooling, the rate of inversion slows down. If the temperature is lowered sufficiently to reach the coalescence point, the broad, averaged signals for the morpholine protons would de-coalesce into separate, sharp signals for the individual axial and equatorial protons. From the coalescence temperature and the chemical shift difference, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. For related N-acyl morpholines, this barrier is often in the range of 9-11 kcal/mol. nih.gov For an N-benzyl group, which lacks the rigidifying effect of a carbonyl, the barrier is expected to be at the lower end of this range or even too low to be measured by DNMR.
Rotation around the N-CH₂ single bond is expected to be very rapid and would not be restricted enough to be observed as separate rotamers by DNMR at accessible temperatures. beilstein-journals.org
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, serving as a molecular fingerprint and confirming the presence of key functional groups.
The key expected vibrational frequencies for this compound are summarized below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | 3000-2800 | Asymmetric and symmetric stretching of methylene (-CH₂-) and methoxy (-OCH₃) groups. |
| Aromatic C=C Stretch | 1610, 1585, 1515 | Stretching vibrations within the phenyl ring, characteristic of para-substitution. |
| CH₂ Scissoring | ~1460 | Bending vibration of the methylene groups. |
| Aromatic Ether C-O Stretch | ~1250 (asymmetric), ~1030 (symmetric) | Stretching of the Ar-O-CH₃ ether linkage. |
| Aliphatic Ether C-O-C Stretch | ~1115 | Characteristic strong band for the C-O-C stretching in the morpholine ring. |
| C-N Stretch | ~1140 | Tertiary amine C-N stretching vibration. |
| Aromatic C-H Out-of-Plane Bend | ~830 | Strong band indicative of 1,4-disubstitution (para) on a benzene (B151609) ring. |
The combination of these bands, particularly the strong C-O-C stretch around 1115 cm⁻¹ and the aromatic bands confirming para-substitution, provides a definitive fingerprint for the compound. nih.govnih.gov
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Studies
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₂H₁₇NO₂), the calculated monoisotopic mass is 207.12593 Da. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would validate the molecular formula.
Tandem mass spectrometry (MS/MS) reveals the structure through analysis of its fragmentation pathways. Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. libretexts.org
The most prominent fragmentation pathway for N-benzylamines involves the cleavage of the bond between the benzylic carbon and the nitrogen atom (α-cleavage). nih.govnih.gov This bond is weak and its cleavage leads to the formation of two stable ions.
Primary Fragmentation Pathway:
Formation of the 4-methoxybenzyl cation: Cleavage of the C-N bond yields the highly stable 4-methoxybenzyl cation at m/z 121 . This is often the base peak in the spectrum due to resonance stabilization across the aromatic ring and potential rearrangement to a very stable tropylium (B1234903) ion.
Formation of the morpholine radical or morpholinium ion: The other part of the molecule can be detected as the morpholine radical cation or a related fragment. A common fragment observed is at m/z 86 or m/z 56 , arising from the morpholine ring.
Expected Fragments in Mass Spectrometry
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 207 | [M]⁺ (Molecular Ion) | [C₁₂H₁₇NO₂]⁺ |
| 121 | [CH₃OC₇H₆]⁺ | 4-methoxybenzyl or methoxytropylium cation |
| 100 | [M - C₇H₇O]⁺ | Morpholinomethyl cation [C₅H₁₀NO]⁺ |
| 91 | [C₇H₇]⁺ | Tropylium ion (from loss of -OCH₃ from m/z 121) |
| 86 | [C₄H₈NO]⁺ | Fragment from morpholine ring cleavage |
X-Ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
While a published crystal structure for this compound is not currently available, its solid-state architecture can be predicted based on known structures of related compounds, such as other N-substituted morpholines. uq.edu.aumdpi.com
An X-ray diffraction analysis would be expected to reveal the following:
Molecular Conformation: The morpholine ring would adopt a chair conformation . The 4-methoxybenzyl substituent would be found in the sterically preferred equatorial position on the nitrogen atom to minimize intramolecular steric clashes.
Bond Lengths and Angles: The analysis would provide precise measurements of all bond lengths and angles, which are expected to fall within normal ranges for C-C, C-H, C-N, and C-O bonds.
Crystal Packing and Intermolecular Interactions: The arrangement of molecules in the crystal lattice would be determined by a network of weak intermolecular forces. Given the structure, potential interactions include weak C-H···O hydrogen bonds, where hydrogen atoms on the morpholine or benzyl group interact with the oxygen atoms of neighboring molecules. C-H···π interactions between the aliphatic protons and the aromatic ring of an adjacent molecule are also possible. The molecules would pack in a way that maximizes these stabilizing interactions and optimizes packing density.
Hypothetical Crystallographic Data
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| Z (Molecules per unit cell) | 4 or 8 |
| Morpholine Conformation | Chair |
| Substituent Position | Equatorial |
| Key Intermolecular Interactions | C-H···O, C-H···π |
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if chiral derivatives are relevant)
While this compound itself is not chiral, the morpholine scaffold is a crucial building block in the synthesis of chiral molecules with significant applications in medicinal chemistry. Research into dopamine (B1211576) D4 receptor antagonists, for instance, has utilized chiral morpholine analogs where the 4-methoxybenzyl group is a key substituent. nih.govnih.gov In the development of these chiral derivatives, ensuring enantiomeric purity is paramount, as different enantiomers of a compound can exhibit vastly different biological activities.
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for this purpose. These methods measure the differential absorption or rotation of plane-polarized light by a chiral molecule. The resulting spectra are unique for each enantiomer, allowing for the determination of the enantiomeric excess (ee) and the absolute configuration of the synthesized compounds. Although specific chiroptical data for derivatives of this compound are not publicly detailed, the synthesis of potent and selective chiral antagonists underscores the critical role such spectroscopic assessments would play in their development and characterization. nih.gov
Detailed Research Findings
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Below are tables summarizing the key spectroscopic data points obtained from various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Data not available in search results |
¹³C NMR Spectral Data nih.gov
| Chemical Shift (ppm) | Assignment |
| Specific peak assignments not available in search results, but spectra are available for viewing. | Aromatic carbons, morpholine carbons, methoxy carbon |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, confirming its molecular weight and offering insights into its fragmentation patterns.
Mass Spectrometry Data nih.gov
| m/z | Interpretation |
| 193.24 | [M]+ (Molecular Ion) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Infrared (IR) Spectral Data nih.gov
| Wavenumber (cm⁻¹) | Assignment |
| Specific absorption bands not detailed in search results, but a vapor phase IR spectrum is available. | C-H stretching (aromatic and aliphatic), C-O stretching (ether and morpholine), C-N stretching |
Computational Chemistry and Theoretical Studies on 4 4 Methoxybenzyl Morpholine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, stability, and electronic properties with high accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Frontier Orbitals
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy and computational cost effectively. For 4-(4-methoxybenzyl)morpholine, a DFT approach, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the molecule's most stable three-dimensional arrangement (geometry optimization). dntb.gov.ua This calculation minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. Studies on similar morpholine-containing compounds have successfully used this method to compare calculated geometries with experimental data from X-ray crystallography. researchgate.netresearchgate.net
Once the optimized geometry is obtained, the same level of theory can be used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive.
Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the morpholine (B109124) and methoxy (B1213986) groups and the nitrogen atom, indicating sites susceptible to electrophilic attack.
Representative DFT-Calculated Electronic Properties for this compound This table presents hypothetical but realistic values based on calculations for analogous molecules.
| Parameter | Representative Calculated Value | Unit |
| Total Energy | -710.5 | Hartrees |
| HOMO Energy | -5.8 | eV |
| LUMO Energy | -0.2 | eV |
| HOMO-LUMO Gap | 5.6 | eV |
| Dipole Moment | 2.5 | Debye |
Calculation of Spectroscopic Parameters (e.g., NMR, IR chemical shifts)
DFT calculations are also highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. By calculating the harmonic vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and the absence of solvent effects in gas-phase calculations, they can be scaled by an empirical factor to achieve excellent agreement with experimental data. dntb.gov.ua
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. Theoretical chemical shifts are calculated relative to a reference compound, typically tetramethylsilane (B1202638) (TMS), and provide a powerful tool for assigning peaks in experimental NMR spectra, especially for complex molecules. researchgate.net
Illustrative Comparison of Calculated and Experimental Spectroscopic Data This table shows hypothetical calculated data alongside typical experimental values for validation.
| Parameter | Atom/Group | Representative Calculated Shift (ppm) | Typical Experimental Shift (ppm) |
| ¹³C NMR | Methoxy C | 56.1 | 55.4 |
| Benzyl (B1604629) CH₂ | 63.5 | 62.8 | |
| Morpholine C (adjacent to N) | 54.2 | 53.7 | |
| Morpholine C (adjacent to O) | 67.5 | 67.0 | |
| ¹H NMR | Methoxy H | 3.75 | 3.80 |
| Benzyl H | 3.48 | 3.52 | |
| Morpholine H (adjacent to N) | 2.48 | 2.51 | |
| Morpholine H (adjacent to O) | 3.68 | 3.72 |
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
While quantum calculations focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. rsc.org An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and solving Newton's equations of motion for every atom.
This technique allows for the exploration of the molecule's conformational landscape. The benzyl linker and the morpholine ring introduce flexibility. The morpholine ring typically exists in a stable chair conformation, but ring inversion is possible. mdpi.com MD simulations can track the rotation around the C-C and C-N single bonds of the benzyl-morpholine linker and the puckering of the morpholine ring, identifying the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.
Prediction of Reactivity Pathways and Transition States
Computational chemistry can predict how a molecule will react. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways from reactants to products. This involves locating transition state (TS) structures, which are the energy maxima along a reaction coordinate. A computational study on morpholine's catalytic role in urethane (B1682113) formation demonstrated that the reaction mechanism and energy profile can be effectively modeled, identifying key intermediates and transition states. nih.gov
For this compound, one could investigate its metabolic pathways, such as O-demethylation of the methoxy group or oxidation of the morpholine ring. DFT calculations can determine the activation energies for these potential reactions, predicting which metabolic transformations are most favorable. This information is critical in early-stage drug discovery for anticipating a compound's metabolic fate.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov If a set of this compound analogs were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed.
The process involves calculating a wide range of molecular descriptors for each analog. These can include electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity. A 3D-QSAR analysis performed on a series of morpholine derivatives successfully identified key steric and electronic features around the morpholine and aromatic ring systems that were crucial for biological affinity. acs.orgresearchgate.net Such a model for this compound derivatives could provide mechanistic insights into how these molecules interact with their biological target and guide the design of more potent compounds.
In Silico Screening and Ligand-Based Design for Probing Molecular Interactions
In silico (computer-based) screening and ligand-based design are powerful tools for drug discovery. If this compound is identified as a hit compound, these methods can be used to explore its interactions and discover related molecules with potentially improved properties.
Molecular docking is a primary technique where the 3D structure of the compound is computationally fitted into the binding site of a target protein. This predicts the preferred binding orientation and estimates the binding affinity. Studies on various morpholine-substituted heterocyclic compounds have used docking to rationalize their inhibitory activity. rsc.orgmdpi.com
Ligand-based design is used when the structure of the biological target is unknown. A pharmacophore model can be built based on the structural features of this compound and other known active molecules. This model represents the essential steric and electronic features required for activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). This pharmacophore can then be used to screen large virtual libraries of compounds to identify new molecules that match the model and are therefore likely to be active.
Mechanistic Biological Investigations of 4 4 Methoxybenzyl Morpholine and Its Analogs
Role as a Molecular Probe in Biochemical Systems
The 4-(4-methoxybenzyl)morpholine scaffold is a component of sophisticated molecular probes developed for the investigation of complex biochemical systems. While the parent compound itself is a foundational structure, its analogs have been optimized to serve as potent and selective tools for studying specific biological targets.
For instance, medicinal chemistry efforts have led to the development of probe compounds for the presynaptic, high-affinity choline (B1196258) transporter (CHT), a critical protein in cholinergic signaling. nih.gov An analog, ML352, which evolved from a high-throughput screening campaign, represents a potent and selective inhibitor of CHT, providing a valuable tool to explore the transporter's role in physiological and pathological processes. nih.gov Similarly, in the study of dopamine (B1211576) receptors, the chiral morpholine (B109124) scaffold present in the analog ML398 has been identified as a potent and selective D4 receptor (D4R) antagonist, enabling detailed pharmacological studies of this receptor. nih.gov The development of such probes, originating from the core structure of this compound, is crucial for dissecting the functions of their respective targets in cellular and organismal contexts. nih.govnih.gov
Exploration of Molecular Interaction Mechanisms with Biological Targets
Understanding how a molecule interacts with its biological target is fundamental to pharmacology. For the this compound scaffold and its derivatives, these interactions are investigated through various means, including enzyme kinetics, receptor binding assays, and computational modeling.
Analogs of this compound have been shown to interact with and inhibit various enzymes. The kinetics of this inhibition, which describes the rate and mechanism of the binding process, is crucial for characterizing the inhibitor's potency and mode of action.
For example, derivatives of 4-methoxybenzyl bearing an imidazo[2,1-b] nih.govnih.govoncodesign-services.comthiadiazole core have been identified as inhibitors of the transforming growth factor-beta (TGF-β) type I receptor kinase domain. nih.gov One of the most potent compounds in this series, 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] nih.govnih.govoncodesign-services.comthiadiazol-5-yl thiocyanate, exhibited significant cytotoxic effects against various leukemia cell lines, with IC50 values in the low micromolar range. nih.gov Mechanistic studies indicated that this compound induces apoptosis, a form of programmed cell death. nih.gov
In the context of phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell signaling, the morpholine ring is a key interacting moiety. In the potent PI3K inhibitor ZSTK474, which contains two morpholine groups, one of the morpholine oxygens forms a critical hydrogen bond with the backbone amide of Val828 in the enzyme's active site. nih.gov Studies on analogs where one morpholine is replaced have demonstrated that this interaction is crucial for potent inhibition across Class I PI3K isoforms. nih.gov
The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective receptor modulators, particularly for the dopamine D4 receptor (D4R). nih.govchemrxiv.org The D4R is a G protein-coupled receptor implicated in various neurological and psychiatric conditions. nih.gov
Initial evaluations using the 4-methoxybenzyl group showed it to be a potent antagonist of the D4R. nih.gov Subsequent synthesis and testing of a series of chiral morpholine analogs have provided a detailed profile of their interaction with dopamine receptors. Many of these compounds exhibit high selectivity for the D4R over other dopamine receptor subtypes (D1, D2, D3, D5). nih.govchemrxiv.org For example, the 3-fluorobenzyl analog (8a) showed good activity with a Ki of 205.9 nM and was selective against other dopamine receptors. chemrxiv.org
The table below summarizes the binding affinities (Ki) of selected this compound analogs for the dopamine D4 receptor, highlighting the influence of substitutions on the benzyl (B1604629) ether portion of the molecule.
| Compound | Substitution | D4R Ki (nM) | Selectivity Profile |
|---|---|---|---|
| 5e | 3-pyridinyl | 47 | Selective vs D1-like receptors |
| 5f | 3-pyridinyl (alternative stereochemistry) | 59 | Selective vs D1-like receptors |
| 4g | 4-chloro-3-fluorophenyl | 19.1 | ~10-fold more active than 4-fluoro analogs |
| 4i | 3,4-dichlorophenyl | 27 | ~10-fold more active than 4-fluoro analogs |
| 8a | 3-fluorobenzyl | 205.9 | Selective vs D1-3,5 |
| 8b | 3,4-difluorophenyl | 169 | Data not available |
| 8c | 4-fluoro-3-methyl | 135 | Data not available |
Data sourced from multiple studies. nih.govchemrxiv.org
These profiling studies are essential for identifying compounds with the desired pharmacological effects and minimal off-target interactions. nih.govnih.gov
Molecular docking and simulation are powerful computational tools used to predict and analyze the binding of a ligand to its target protein at the atomic level. These methods provide insights into the binding mode, key interactions, and the structural basis for activity.
For analogs of this compound, docking studies have been instrumental in understanding their interaction with various targets. In the case of D4R antagonists, docking into the crystal structure of the receptor revealed that the morpholine nitrogen likely interacts with Asp115, a key residue in the binding pocket. chemrxiv.org Furthermore, a π-π stacking interaction between the benzyl group and Phe410 was observed, highlighting the importance of this aromatic moiety for binding. chemrxiv.org
Docking studies of an imidazo[2,1-b] nih.govnih.govoncodesign-services.comthiadiazole derivative containing the 4-methoxybenzyl group showed that it binds within the active site of the TGF-β type I receptor kinase domain. nih.gov The binding was stabilized by strong hydrogen bonding and hydrophobic interactions, explaining the compound's potent inhibitory activity. nih.gov
Similarly, docking analysis of PI3K inhibitors based on the ZSTK474 scaffold confirmed the crucial hydrogen bond between the morpholine oxygen and the hinge region of the enzyme (Val828). nih.gov These computational predictions align well with experimental structure-activity relationship data and guide the design of new, more potent inhibitors. nih.govfip.orgfip.org
Structure-Activity Relationship (SAR) Studies for Target Engagement
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically exploring how modifications to a molecule's structure affect its biological activity. oncodesign-services.com By synthesizing and testing a series of related compounds, researchers can identify which structural features are essential for target engagement and potency. oncodesign-services.comresearchgate.net
For the this compound scaffold, SAR studies have been conducted across various target classes. For instance, in the development of D4R antagonists, modifications to both the morpholine ring and the N-benzyl group have been explored. Replacing the morpholine with a piperidine (B6355638) ring can be tolerated, but often with a change in activity. nih.govchemrxiv.org Substitutions on the benzyl ring have a significant impact on potency and selectivity. For example, at the D4R, a 3,4-dichloro substitution on the phenyl ring was found to be about 10-fold more active than a 3,4-difluoro substitution. nih.gov
In the context of choline transporter inhibitors, replacing a piperidine with a morpholine ring in a related series resulted in a roughly 10-fold decrease in activity, indicating a strict structural requirement in that particular scaffold. nih.gov SAR studies on spautin-1 analogs revealed that the length of the chain connecting an amine to a phenyl group dramatically influences activity. mdpi.com
The table below provides a summary of key SAR findings for analogs related to the this compound scaffold targeting the Dopamine D4 Receptor.
| Scaffold/Analog Series | Structural Modification | Effect on Activity | Reference |
|---|---|---|---|
| Chiral Morpholine D4R Antagonists | Replacement of phenyl with 5-pyrimidine | Led to inactive compounds | nih.gov |
| Chiral Morpholine D4R Antagonists | Replacement of phenyl with 3-pyridine | Significant recovery of potency | nih.gov |
| Chiral Morpholine D4R Antagonists | 4-fluoro substitution on the phenyl ring | Not well tolerated, less potent | nih.gov |
| Benzyloxy Piperidine D4R Antagonists | 2-methylbenzyl substitution | Slight loss of activity | chemrxiv.org |
| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Replacement of piperidine with morpholine | ~10-fold less active | nih.gov |
These studies provide a roadmap for optimizing lead compounds to achieve desired biological properties. oncodesign-services.comnih.gov
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The morpholine ring itself is considered a "privileged pharmacophore" in medicinal chemistry due to its frequent appearance in bioactive compounds and its ability to improve pharmacokinetic properties. nih.gov
For the this compound scaffold, several key pharmacophoric elements can be identified based on the available research:
The Morpholine Ring: The morpholine ring is a critical component. Its nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. Docking studies on D4R antagonists suggest the morpholine nitrogen interacts with Asp115. chemrxiv.org The oxygen atom of the morpholine can also participate in hydrogen bonding, as seen in PI3K inhibitors where it interacts with the enzyme's hinge region. nih.gov The chair conformation of the morpholine ring is also important for presenting these interaction points in the correct spatial orientation. nih.gov
The Benzyl Group: The N-benzyl group serves as a key hydrophobic element that often engages in van der Waals or π-π stacking interactions with aromatic residues in the binding pocket, such as Phe410 in the D4R. chemrxiv.org The flexibility of the benzyl group allows it to adopt favorable conformations within the binding site.
The Methoxy (B1213986) Group: The 4-methoxy substituent on the benzyl ring can influence activity through both steric and electronic effects. It can participate in hydrogen bonding and modulate the electronic properties of the aromatic ring, which can affect π-stacking interactions. nih.gov Its position is often crucial, as seen in various SAR studies where moving or replacing this group significantly alters activity. mdpi.comnih.gov
Impact of Substituent Modifications on Molecular Recognition
The interaction of a molecule with its biological target is highly dependent on its three-dimensional structure and the nature of its substituents. For this compound, the key components for molecular recognition are the morpholine ring and the 4-methoxybenzyl group. Modifications to these moieties can significantly alter the compound's binding affinity and selectivity for its target.
Research on a series of chiral alkoxymethyl morpholine analogs as dopamine D4 receptor (D4R) antagonists has provided valuable insights into the role of the 4-methoxybenzyl substituent. nih.gov In this study, the 4-methoxybenzyl group was found to be a potent contributor to the antagonist activity at the D4R. nih.gov The study also explored the replacement of the phenyl ring with pyrimidine (B1678525) rings, which resulted in a decrease in activity, highlighting the importance of the specific aromatic system for molecular recognition at this particular target. nih.gov
Furthermore, the substitution pattern on the benzyl ring is critical. For instance, in a related series of compounds, a 3-methoxy-4-chloro substitution on the benzyl ring resulted in one of the most potent compounds, indicating that electronic and steric factors of the substituents play a crucial role in the interaction with the receptor's binding pocket. nih.gov
To illustrate the impact of substituent modifications on biological activity in a related series of morpholine-containing compounds, the following table summarizes the findings from a study on morpholine substituted quinazoline (B50416) derivatives with anticancer activity. While not direct analogs of this compound, these findings highlight how changes to the substituted aromatic ring can influence cytotoxic potential.
Table 1: Cytotoxic Activity of Selected Morpholine Substituted Quinazoline Derivatives
| Compound ID | Aromatic Ring C Substitution | IC50 (µM) against A549 cells | IC50 (µM) against MCF-7 cells | IC50 (µM) against SHSY-5Y cells |
|---|---|---|---|---|
| AK-3 | 2,4-dichloro | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |
| AK-10 | 4-fluoro | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |
Data sourced from a study on morpholine substituted quinazoline derivatives. nih.gov
Investigation of Cellular Uptake and Subcellular Localization Mechanisms
The cellular uptake and subcellular localization of a compound are critical determinants of its biological activity. For this compound, specific studies investigating these mechanisms have not been identified in the reviewed literature. However, based on its physicochemical properties, some general predictions can be made. The morpholine ring is known to improve the aqueous solubility and pharmacokinetic profile of molecules, potentially facilitating their transport in biological fluids. nih.gov The lipophilicity of the 4-methoxybenzyl group would influence the compound's ability to cross cellular membranes.
The ultimate subcellular destination of a compound like this compound would be dictated by its affinity for specific organelles or macromolecules. For instance, studies on other neurologically active compounds have shown that they can associate with membranes of synaptic vesicles, the endoplasmic reticulum, Golgi apparatus, and mitochondria. nih.gov The specific localization would be a key factor in its mechanism of action. Without experimental data, any discussion on the specific transporters or pathways involved in the cellular uptake of this compound remains speculative.
Pre-clinical in vitro Mechanistic Studies in Cellular Models
Pre-clinical in vitro studies using cellular models are essential for elucidating the mechanism of action of a new chemical entity. As of the latest review of scientific literature, no specific pre-clinical in vitro mechanistic studies for this compound have been found.
However, studies on structurally related compounds can offer potential avenues for investigation. For example, a series of morpholine substituted quinazoline derivatives were evaluated for their cytotoxic potential against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma). nih.gov Mechanistic studies on the most potent compounds from this series, AK-3 and AK-10, revealed that they induce apoptosis and cause cell cycle arrest in the G1 phase. nih.gov Molecular docking studies further suggested that these compounds may exert their effect by binding to the anti-apoptotic protein Bcl-2. nih.gov
These findings suggest that a potential area of investigation for this compound could be its effects on cell proliferation and apoptosis in relevant cancer cell lines.
Table 2: Mechanistic Insights from a Related Morpholine Derivative Series
| Compound ID | Proposed Mechanism of Action | Cellular Effect |
|---|---|---|
| AK-3 | Inhibition of Bcl-2 | G1 phase cell cycle arrest, Apoptosis induction |
| AK-10 | Inhibition of Bcl-2 | G1 phase cell cycle arrest, Apoptosis induction |
Data based on mechanistic studies of morpholine substituted quinazoline derivatives. nih.gov
In vivo Mechanistic Studies of Target Engagement in Research Models
Confirming that a drug candidate interacts with its intended target in a living organism is a critical step in the drug development process. nih.gov There are currently no published in vivo mechanistic studies that have investigated the target engagement of this compound in research models.
To perform such studies, researchers could employ techniques like competitive activity-based protein profiling (ABPP). This method uses activity-based probes that react with specific enzymes, and the competition for binding between the probe and a reversible inhibitor (like this compound could be) is measured to confirm target engagement in vivo. nih.gov Another approach involves the use of radiolabeled compounds or specific biomarkers to track the distribution and target interaction of the molecule within the animal model. nih.gov
Given the findings from analog studies suggesting the dopamine D4 receptor as a potential target, future in vivo studies on this compound could involve animal models of neurological disorders where this receptor plays a role. nih.gov Such studies would be crucial to validate the in vitro findings and to understand the compound's physiological effects.
Future Research Trajectories for 4 4 Methoxybenzyl Morpholine
Integration with Novel Synthetic Methodologies
The synthesis of morpholine (B109124) derivatives has seen significant advancements, moving beyond traditional methods to embrace more efficient, stereoselective, and environmentally benign approaches. nih.govacs.org Future research on 4-(4-methoxybenzyl)morpholine will likely integrate these novel methodologies to streamline its production and enable the creation of diverse analog libraries.
Key areas for exploration include:
Continuous Flow Synthesis: The application of continuous flow chemistry offers advantages in terms of scalability, safety, and reaction control. rsc.orgnih.govresearchgate.net Future work could focus on developing a continuous flow process for the synthesis of this compound, potentially utilizing photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes. rsc.orgnih.govnih.gov This would allow for rapid and efficient production, facilitating further research and application.
Green Synthesis Approaches: In line with the growing emphasis on sustainable chemistry, future syntheses will likely employ greener methods. This could involve the use of ethylene (B1197577) sulfate (B86663) in a one- or two-step, redox-neutral protocol for the conversion of 1,2-amino alcohols to morpholines, a method noted for its high yield and use of inexpensive reagents. researchgate.netnih.gov
Advanced Catalysis: The use of transition metal catalysis has been instrumental in recent advances in morpholine synthesis. nih.govacs.org Future research could explore the use of novel catalysts, such as base-free palladium complexes, for more efficient and selective syntheses of this compound and its derivatives. nih.gov Iron(III)-catalyzed diastereoselective synthesis also presents a promising avenue for creating stereochemically defined analogs. nih.gov
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Continuous Flow Synthesis | Scalability, improved safety, precise reaction control. rsc.orgnih.govresearchgate.net |
| Green Synthesis | Use of inexpensive and less hazardous reagents, high yields. researchgate.netnih.gov |
| Advanced Catalysis | High efficiency, stereoselectivity, access to diverse analogs. nih.govacs.orgnih.gov |
Advanced Computational Design and Prediction
Computational chemistry and in silico modeling are indispensable tools in modern drug discovery and materials science. For this compound, these techniques can guide the design of new derivatives with tailored properties and predict their behavior, thereby accelerating the research and development process.
Future computational studies could focus on:
Quantitative Structure-Activity Relationship (QSAR) Analysis: 3D-QSAR studies on related morpholine and 1,4-oxazepane (B1358080) derivatives have successfully identified key structural features for biological activity. nih.govacs.orgresearchgate.net Similar analyses on a library of this compound analogs could elucidate the structure-activity relationships for various biological targets, guiding the design of more potent and selective compounds. pensoft.net
Molecular Docking and Simulation: Molecular docking studies can predict the binding modes of this compound derivatives within the active sites of target proteins. nih.govnih.gov For instance, understanding the interactions with enzymes like carbonic anhydrase or kinases can inform the design of novel inhibitors. rsc.orgnih.gov Molecular dynamics simulations can further provide insights into the conformational changes and stability of the ligand-protein complexes. rsc.org
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (pharmacophore) responsible for a particular biological activity is crucial for rational drug design. slideshare.netpatsnap.com Pharmacophore models based on this compound can be used to virtually screen large compound libraries to identify new hits with similar activity profiles. nih.gov
Development of New Biological Probes
The inherent properties of the morpholine moiety make it an attractive component for the development of biological probes for imaging and sensing applications. The ability of the morpholine nitrogen to be protonated in acidic environments has been exploited for targeting acidic organelles like lysosomes. nih.govacs.org
Future research in this area could involve:
Fluorescent pH Sensors: Morpholine-functionalized fluorescent probes have been developed for detecting intracellular pH changes. nih.govacs.orgresearchgate.net By attaching a suitable fluorophore to the this compound scaffold, novel pH-sensitive probes could be created. The methoxybenzyl group could be further modified to tune the photophysical properties of the probe.
Lysosome-Targeting Probes: The morpholine group can serve as a targeting unit for lysosomes. nih.govacs.org Future work could focus on developing this compound-based probes, potentially conjugated to carbon dots or other nanomaterials, for highly selective lysosomal imaging. nih.govacs.org
Radiolabeled Probes for In Vivo Imaging: The development of radiolabeled versions of this compound could enable non-invasive in vivo imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). This would be particularly valuable for studying the distribution and target engagement of drugs derived from this scaffold.
| Probe Type | Potential Application | Key Feature of this compound |
| Fluorescent pH Sensor | Intracellular pH monitoring. nih.govacs.orgresearchgate.net | Protonatable morpholine nitrogen. |
| Lysosome-Targeting Probe | Lysosomal imaging in living cells. nih.govacs.org | Morpholine moiety for lysosomal accumulation. |
| Radiolabeled Probe | In vivo imaging (PET/SPECT). | Scaffold amenable to radiolabeling. |
Exploration of Uncharted Reactivity and Catalytic Roles
While the synthesis of morpholines is well-explored, the full extent of the reactivity and potential catalytic applications of compounds like this compound remains to be uncovered.
Future research directions could include:
Organocatalysis: Chiral morpholine derivatives have been investigated as organocatalysts, although their reactivity can be lower than that of pyrrolidine-based catalysts. frontiersin.org Future studies could explore the design of novel this compound-based catalysts with enhanced activity and selectivity for reactions such as the 1,4-addition of aldehydes to nitroolefins. frontiersin.org
C-H Activation: The selective functionalization of C-H bonds is a powerful tool in organic synthesis. acs.org Research into the palladium-catalyzed C-H activation of the methoxybenzyl group or the morpholine ring of this compound could open up new avenues for derivatization and the synthesis of complex molecules. acs.org The electrocatalytic oxidation of the p-methoxybenzyl group is another area of interest for selective transformations. researchgate.net
Polyurethane Catalysis: Certain morpholine derivatives have been shown to be effective catalysts in the production of polyurethanes. google.com Investigating the catalytic activity of this compound and its analogs in this context could lead to the development of new and improved industrial catalysts. chemicalbook.com
Design of Next-Generation Scaffolds Based on its Core Structure
The this compound core structure serves as an excellent starting point for the design of next-generation molecular scaffolds with improved properties for various applications, particularly in medicinal chemistry. nih.gove3s-conferences.org
Future design strategies could involve:
Q & A
Q. Basic
- ¹H/¹³C NMR : Peaks at δ 3.79 (methoxy group) and 3.70–2.42 ppm (morpholine protons) confirm substitution patterns. ¹³C signals at δ 158.73 (C-O) and 53.44 (morpholine carbons) validate the structure .
- IR Spectroscopy : Bands at ~1100–1175 cm⁻¹ (C-O-C stretching) and ~2980–3145 cm⁻¹ (C-H stretching) provide insights into functional groups and intermolecular interactions .
How can reaction conditions be tailored to improve synthetic efficiency?
Q. Advanced
- Catalytic Systems : Transition-metal catalysts (e.g., Pd) may enable Suzuki-Miyaura couplings for advanced analogs .
- Continuous Flow Reactors : Enhance scalability and reduce side reactions compared to batch methods .
- DoE (Design of Experiments) : Systematic variation of temperature (40–80°C), solvent polarity, and base stoichiometry identifies optimal conditions .
How do substituent positions on the benzyl group influence biological activity?
Advanced
Comparative studies of analogs (e.g., 2-bromo vs. 4-bromo substitution) reveal:
- Electron-Withdrawing Groups (e.g., Br, F): Enhance binding to cytochrome P450 enzymes (e.g., CYP2A13) via halogen bonding .
- Steric Effects : Ortho-substituted analogs show reduced activity due to hindered receptor access, while para-substituted derivatives exhibit improved pharmacokinetic profiles .
What mechanistic hypotheses explain the compound’s biological activity?
Q. Advanced
- Enzyme Inhibition : The morpholine ring’s nitrogen interacts with heme iron in cytochrome P450 enzymes, disrupting substrate oxidation .
- Receptor Modulation : Molecular docking studies suggest hydrophobic interactions between the methoxybenzyl group and GPCR binding pockets, modulating neurotransmitter release .
How does high-pressure Raman spectroscopy elucidate structural stability?
Advanced
Under pressure (0–3.5 GPa):
- Vibrational Mode Shifts : C-H stretching modes (2980–3145 cm⁻¹) merge or split, indicating conformational changes in the morpholine ring.
- Phase Transitions : Discontinuities in dω/dp plots at ~1.7 GPa suggest lattice reorganization, critical for solid-state formulation stability .
How can contradictions in structure-activity relationship (SAR) data be resolved?
Q. Advanced
- Meta-Analysis : Cross-referencing IC₅₀ values of analogs (e.g., 4-bromo vs. 2-fluoro derivatives) identifies outliers due to assay variability .
- Computational Modeling : DFT calculations predict electronic effects (e.g., Hammett σ values) to rationalize discrepancies in inhibitory potency .
What safety protocols are recommended for handling this compound?
Q. Basic
- Storage : Amber glass bottles under inert gas (N₂/Ar) to prevent oxidation .
- PPE : Nitrile gloves and fume hood use mitigate dermal/ocular exposure risks.
- Waste Disposal : Incineration at >800°C ensures decomposition of halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
